molecular formula C22H18ClN3O3S B2899212 N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-42-0

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2899212
CAS No.: 1207013-42-0
M. Wt: 439.91
InChI Key: OFJGMVSXNWQCPV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine-based acetamide derivative. This compound features a thieno[3,2-d]pyrimidin-4-one core, a 5-chloro-2-methoxyphenyl acetamide moiety, and a 4-methylphenyl substituent at position 5. Its structural complexity and substituent diversity warrant comparison with analogues to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-3-5-14(6-4-13)16-11-30-21-20(16)24-12-26(22(21)28)10-19(27)25-17-9-15(23)7-8-18(17)29-2/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGMVSXNWQCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-methylphenyl and 5-chloro-2-methoxyphenyl groups. Common reagents used in these steps include halogenating agents, methoxylating agents, and acylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Thienopyrimidine Acetamides

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1)
  • Core Structure: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents: Phenyl ring: 2-Chloro-4-methylphenyl. Thienopyrimidine: 7-Phenyl.
  • Molecular Weight : 409.888 g/mol.
  • Key Differences :
    • Lacks the methoxy group at position 2 of the phenyl ring compared to the target compound.
    • Phenyl group at position 7 instead of 4-methylphenyl, reducing lipophilicity.
  • Implications : The 4-methylphenyl substituent in the target compound may enhance membrane permeability due to increased lipophilicity .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Core Structure: Thieno[2,3-d]pyrimidin-4-one.
  • Substituents: Phenyl ring: 4-Chloro-2-methoxy-5-methylphenyl. Thienopyrimidine: 3-Ethyl, 5,6-dimethyl.
  • Key Differences: Sulfanyl (-S-) linker instead of direct acetyl linkage. Ethyl and methyl groups on the thienopyrimidine may hinder binding to flat enzymatic pockets.
  • Implications : The acetyl linkage in the target compound likely improves conformational rigidity and target affinity .
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 9, )
  • Core Structure: Thieno[2,3-d]pyrimidin-4-one.
  • Substituents: Phenyl ring: 4-Chlorophenyl. Thienopyrimidine: 5-Thiophen-2-yl.
  • Molecular Weight : 503 g/mol.
  • Thiazolidinone ring adds polarity but increases molecular weight.
  • Implications : The target compound’s 4-methylphenyl group balances lipophilicity and solubility better than thiophene .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Phenyl Substituents Thienopyrimidine Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 5-Chloro-2-methoxyphenyl 7-(4-Methylphenyl) ~409 (estimated) Direct acetyl linkage, optimized lipophilicity
CAS 1105223-65-1 Thieno[3,2-d]pyrimidin-4-one 2-Chloro-4-methylphenyl 7-Phenyl 409.888 Lower lipophilicity, phenyl at position 7
Compound Thieno[2,3-d]pyrimidin-4-one 4-Chloro-2-methoxy-5-methyl 3-Ethyl, 5,6-dimethyl - Sulfanyl linker, steric hindrance
, Compound 9 Thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl 5-Thiophen-2-yl 503 Thiophene substituent, high molecular weight

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chloro and methoxy groups on the phenyl ring may influence its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in liver cancer (HepG2) and prostate cancer (PC-3) cell lines.
  • Mechanisms of Action : Mechanistic studies suggest that the compound may induce apoptosis through caspase activation and cell cycle arrest at the S phase. Additionally, it may inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways.

Antiproliferative Assays

In vitro assays using MTT colorimetric methods have been employed to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG24.296 ± 0.20Apoptosis induction
This compoundPC-37.472 ± 0.42Cell cycle arrest

These results indicate that the compound exhibits moderate to high cytotoxicity against both liver and prostate cancer cells.

Case Studies

  • Study on HepG2 Cells : A recent study demonstrated that treatment with the compound led to significant apoptosis in HepG2 cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells.
  • Mechanistic Evaluation : Further investigations revealed that the compound effectively inhibited the VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. Docking studies confirmed favorable binding interactions with these targets.

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